1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one
Description
Properties
IUPAC Name |
1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2OS/c1-4(11)5-6(8)9-7-10(5)2-3-12-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZUUAPVPDUAPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C2N1C=CS2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Industry: It is used in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The imidazo[2,1-b]thiazole derivatives exhibit diverse pharmacological activities depending on substituents. Below is a comparative analysis:
Structural Analogues
Biological Activity
1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique structure characterized by an imidazole ring and a thiazole moiety. Its chemical formula is represented as follows:
- IUPAC Name : 1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one
- CAS Number : 1257078-94-6
- Molecular Weight : 261.73 g/mol
The biological activity of 1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may modulate enzyme activity and receptor interactions, influencing various physiological processes.
Antimicrobial Activity
Studies have shown that compounds similar to 1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one exhibit significant antimicrobial properties. For instance, derivatives of imidazole and thiazole have been reported to possess activity against a range of bacterial and fungal pathogens.
Anthelmintic Activity
Recent research identified anthelmintic properties in related compounds through screening methods using Caenorhabditis elegans as a model organism. The findings suggest that these compounds can effectively inhibit helminth growth, indicating potential therapeutic applications in treating parasitic infections .
Neuropharmacological Effects
The compound has also been investigated for its effects on neurotransmitter systems. Notably, a related compound was identified as a potent agonist for the 5-HT6 receptor with a high affinity (Ki = 2 nM), suggesting implications for conditions such as anxiety and depression .
Study on Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of various thiazole derivatives, 1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one | 8 | Staphylococcus aureus |
| 16 | Escherichia coli |
Neuropharmacological Study
In an experimental model for obsessive-compulsive disorder (OCD), the compound's analog was shown to increase GABA levels in the rat frontal cortex. This effect correlates with improved behavioral outcomes in models simulating OCD symptoms .
Preparation Methods
Nitration of 2-Chlorobenzothiazole
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 2-Chlorobenzothiazole (12.0 g, 70.7 mmol), concentrated H2SO4 (60 mL), HNO3 (69%, 6 mL) added dropwise at 0°C over 20 min | The nitration is carried out under cold conditions to control regioselectivity. The mixture is stirred at 5°C for 3 hours, then poured into ice-water to precipitate the product. | 83 (mixture of regioisomers) |
Reduction of Nitro Group to Amine
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 2 | 6-Nitro-2-chlorobenzothiazole dissolved in refluxing ethanol-acetic acid (150:15 mL), iron powder added, refluxed for 1.5 h | The nitro group is reduced to an amine using iron powder in acidic ethanol. After filtration, the filtrate is concentrated and neutralized to pH 7.5, then extracted with ethyl acetate. | 83 (pure amine) |
Cyclization to Imidazo[2,1-b]thiazole Core
The amino intermediate undergoes cyclization with appropriate acetylating agents (such as acetyl chloride or acetic anhydride) under controlled conditions to form the imidazo[2,1-b]thiazole ring system with an ethanone substituent at the 5-position.
Typical conditions involve refluxing in ethanol or acetic acid solvents with a base or acid catalyst to promote ring closure.
Reaction Scheme Summary
Analytical and Characterization Data
- Melting Point: 160-164°C for the amine intermediate.
- NMR (270 MHz, DMSO-d6): Signals consistent with aromatic protons and amine group.
- TLC: Single spot at Rf 0.27 in 30% ethyl acetate/hexane solvent system.
- Purity: Achieved by recrystallization and flash chromatography.
Q & A
Q. What are the established synthetic routes for 1-{6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via bromoacetyl intermediates. For example, bromoethanone derivatives (e.g., 2-bromo-1-(thiazolyl)ethan-1-one) react with substituted imidazo-thiazole precursors under reflux in ethanol, catalyzed by bases like triethylamine. Reaction optimization requires precise temperature control (70–80°C) and solvent selection (e.g., PEG-400 for heterogeneous catalysis), with yields monitored via TLC . Variations in halogenated ketone reactivity (e.g., bromo vs. chloro) significantly affect cyclization efficiency, as bromo groups facilitate faster nucleophilic substitution .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
- ¹H NMR : Key signals include the acetyl group (δ ~2.5 ppm for CH₃) and aromatic protons from the imidazo-thiazole core (δ 7.0–8.5 ppm). Splitting patterns confirm substitution positions .
- IR Spectroscopy : Stretching frequencies for C=O (~1700 cm⁻¹) and C-Cl (~650 cm⁻¹) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the fused heterocyclic structure .
Advanced Research Questions
Q. How can reaction pathways be optimized to address low yields in imidazo-thiazole cyclization?
Methodological Answer: Low yields often stem from steric hindrance or incomplete halogen displacement. Strategies include:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves regioselectivity .
- Green Solvents : PEG-400 or water minimizes side reactions, enhancing atom economy .
- Catalyst Screening : Bleaching Earth Clay (pH 12.5) or Lewis acids (e.g., ZnCl₂) accelerates cyclization by stabilizing transition states .
Q. What computational methods predict the bioactivity of this compound against enzyme targets?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., 1-deoxy-D-xylulose-5-phosphate synthase). Key parameters include binding affinity (ΔG ≤ -7 kcal/mol) and hydrogen-bonding with catalytic residues .
- QSAR Models : Correlate substituent electronic effects (Hammett σ values) with inhibitory potency. Chlorine at position 6 enhances electronegativity, improving target affinity .
Q. How do structural analogs resolve contradictions in reported biological activity data?
Methodological Answer: Discrepancies arise from assay conditions (e.g., cell lines vs. in vitro enzymatic assays). Systematic approaches include:
Q. What protocols mitigate impurities from byproducts like thiadiazole derivatives?
Methodological Answer:
- Chromatographic Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) removes dimers or oxidized byproducts .
- Recrystallization : Water/ethanol mixtures (1:3 v/v) isolate the pure product, monitored by melting point consistency (e.g., 145–147°C) .
Q. How can in situ spectroscopic monitoring improve reaction reproducibility?
Methodological Answer:
Q. What are the limitations of current synthetic protocols for scalability?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
